(4-methyl-1H-imidazol-5-yl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-1H-imidazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-5(2-6)8-3-7-4/h3H,2,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOZILPQFAIBOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Role of Imidazole Containing Methanamines in Synthesis and Coordination Chemistry
Imidazole-containing methanamines are a class of organic compounds that have garnered considerable attention due to their inherent chemical functionalities. The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key structural motif in many biologically important molecules, including the amino acid histidine. This ring system is an excellent coordinator to metal ions, making its derivatives valuable ligands in coordination chemistry. longdom.org
In the realm of organic synthesis, the imidazole nucleus provides a scaffold that can be readily functionalized. The methanamine group (a methyl group attached to an amine) appended to the imidazole ring offers a reactive site for a variety of chemical transformations. This amine functionality allows for the formation of amides, imines (Schiff bases), and other nitrogen-containing structures, making these compounds valuable building blocks for the synthesis of more complex molecules with potential pharmacological activities. nih.gov
The combination of the imidazole's coordinating ability and the methanamine's reactivity makes these compounds particularly useful in the design of ligands for metal complexes. These complexes are studied for a range of applications, from catalysis to materials science and medicinal chemistry. nih.govnih.gov The specific arrangement of the methyl and methanamine groups on the imidazole ring, as seen in (4-methyl-1H-imidazol-5-yl)methanamine, influences the steric and electronic properties of the resulting molecules and metal complexes.
Key Research Areas Involving 4 Methyl 1h Imidazol 5 Yl Methanamine
Established Synthetic Pathways to this compound
The synthesis of this compound can be achieved through several strategic routes, primarily starting from readily available precursors such as 4-methyl-5-imidazolecarboxaldehyde or 4-hydroxymethyl-5-methylimidazole. These pathways involve key transformations that introduce the primary amine functionality.
One of the most direct methods is the reductive amination of 4-methyl-5-imidazolecarboxaldehyde. This reaction typically proceeds by first forming an imine with an ammonia (B1221849) equivalent, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being common choices.
Another established route involves the conversion of the hydroxyl group of 4-hydroxymethyl-5-methylimidazole into a better leaving group, such as a halide, followed by nucleophilic substitution with an amine synthon. For instance, the alcohol can be converted to the corresponding chloride or bromide, which is then subjected to reactions like the Gabriel synthesis. The Gabriel synthesis utilizes phthalimide (B116566) as an ammonia surrogate, which, after alkylation with the halide, can be cleaved to release the primary amine. This method is particularly useful for avoiding the over-alkylation often observed in direct amination with ammonia.
Alternative, though less direct, approaches could involve multi-step sequences such as the Curtius or Hofmann rearrangement of a suitable carboxylic acid or amide precursor, respectively. These rearrangements provide a means to introduce a primary amine with the loss of one carbon atom.
| Starting Material | Key Transformation | Reagents | Product |
| 4-methyl-5-imidazolecarboxaldehyde | Reductive Amination | 1. NH3 or equivalent2. Reducing agent (e.g., NaBH4) | This compound |
| 4-hydroxymethyl-5-methylimidazole | Halogenation followed by Gabriel Synthesis | 1. SOCl2 or PBr32. Potassium phthalimide3. Hydrazine | This compound |
| 4-methyl-1H-imidazole-5-carboxylic acid | Curtius Rearrangement | 1. SOCl22. NaN33. Heat, then H2O | This compound |
| 4-methyl-1H-imidazole-5-carboxamide | Hofmann Rearrangement | Br2, NaOH, H2O | This compound |
Functionalization and Derivatization via the Primary Amine Moiety
The primary amine of this compound is a key site for a multitude of functionalization and derivatization reactions, enabling the construction of more complex molecular architectures.
The primary amine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine can be a stable final product or a reactive intermediate for further transformations. Research has shown that the related 4-methyl-5-imidazolecarboxaldehyde can form Schiff bases with various amines, and by extension, this compound can react with a wide range of carbonyl compounds to generate a diverse library of Schiff bases. researchgate.netnih.gov
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| This compound | Aldehyde (R-CHO) | Acid catalyst, heat | Schiff Base (Imine) |
| This compound | Ketone (R-CO-R') | Acid catalyst, heat | Schiff Base (Imine) |
The primary amine is an excellent nucleophile for various transition metal-catalyzed and multicomponent coupling reactions, providing access to a wide range of N-substituted derivatives.
Buchwald-Hartwig C-N Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. mdpi.comglobalresearchonline.netlibretexts.org this compound can be coupled with aryl halides or triflates to yield N-aryl derivatives. The reaction typically employs a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand and a base. mdpi.comglobalresearchonline.netlibretexts.org
Chan-Lam Coupling: This copper-catalyzed reaction allows for the formation of C-N bonds between amines and boronic acids. acs.org It offers a complementary approach to the Buchwald-Hartwig amination and is often carried out under milder conditions, sometimes even in the presence of air. acs.org
Mannich Reaction: In the Mannich reaction, an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound react to form a β-amino-carbonyl compound, known as a Mannich base. mdpi.comresearchgate.netderpharmachemica.com this compound can participate as the amine component in this three-component reaction. mdpi.comresearchgate.netderpharmachemica.com
Ugi Reaction: This is a four-component reaction involving an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide. The Ugi reaction is a highly efficient method for generating diverse libraries of α-acylamino amides. The primary amine of this compound can serve as the amine input in this powerful multicomponent reaction.
| Reaction Type | Coupling Partner(s) | Catalyst/Reagents | Product Type |
| Buchwald-Hartwig | Aryl halide/triflate | Palladium catalyst, phosphine ligand, base | N-Aryl amine |
| Chan-Lam | Aryl boronic acid | Copper catalyst, base | N-Aryl amine |
| Mannich | Formaldehyde, enolizable carbonyl | Acid or base catalyst | β-Amino-carbonyl compound |
| Ugi | Carboxylic acid, aldehyde/ketone, isocyanide | - | α-Acylamino amide |
Chemical Transformations of the Imidazole Nucleus
The imidazole ring of this compound is an aromatic heterocycle that can undergo various chemical transformations, including substitution and oxidation reactions.
The imidazole ring is susceptible to electrophilic substitution, although the presence of the aminomethyl group can influence the regioselectivity of these reactions.
N-Alkylation and N-Acylation: The nitrogen atoms of the imidazole ring can be alkylated or acylated. Due to tautomerism, alkylation can potentially occur at either of the ring nitrogens. The regioselectivity of N-alkylation is influenced by the nature of the alkylating agent, the base used, and the solvent. researchgate.net Similarly, N-acylation can be achieved using acylating agents such as acid chlorides or anhydrides. google.com
Electrophilic Aromatic Substitution: The imidazole ring is an electron-rich heterocycle and can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The position of substitution is directed by the existing substituents on the ring. Nitration of imidazole derivatives, for instance, is a known transformation. nih.gov
| Reaction Type | Reagent | Position of Substitution | Product Type |
| N-Alkylation | Alkyl halide | N-1 or N-3 | N-Alkyl imidazole |
| N-Acylation | Acyl chloride/anhydride | N-1 or N-3 | N-Acyl imidazole |
| Nitration | Nitrating agent (e.g., HNO3/H2SO4) | C-2 or C-4/5 | Nitroimidazole derivative |
| Halogenation | Halogenating agent (e.g., NBS, Br2) | C-2 or C-4/5 | Halogenated imidazole derivative |
The imidazole ring can be susceptible to oxidation under certain conditions. Computational studies on the oxidation of imidazole by atmospheric oxidants such as hydroxyl radicals, nitrate (B79036) radicals, and ozone suggest that the imidazole ring can be cleaved to form smaller molecules like formamide (B127407) and oxamide. While these specific conditions may not be typical for synthetic transformations, they indicate the potential for oxidative degradation of the imidazole core under strongly oxidizing environments. The specific outcomes of oxidative reactions on this compound would depend on the oxidant used and the reaction conditions.
| Oxidant | Potential Products | Note |
| Strong Oxidizing Agents (e.g., KMnO4, O3) | Ring-cleaved products (e.g., formamide, oxamide) | Based on computational studies of imidazole oxidation. acs.org |
Stereoselective Synthesis of Chiral Derivatives
The stereoselective synthesis of chiral derivatives of this compound can be approached through several established methodologies, primarily focusing on the creation of a stereocenter at the carbon atom adjacent to the imidazole ring. These methods often involve the asymmetric modification of a suitable precursor, such as 4-methyl-1H-imidazole-5-carboxaldehyde.
One prominent strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been formed, the auxiliary is removed. For the synthesis of chiral α-substituted amines, derivatives of pseudoephedrine and N-sulfinyl imines are commonly employed auxiliaries.
For instance, a chiral auxiliary such as (1S,2S)-pseudoephedrine can be reacted with 4-methyl-1H-imidazole-5-carboxaldehyde to form a chiral oxazolidine (B1195125). Subsequent reactions, such as alkylation, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary can then be cleaved to yield the desired chiral amine. While specific examples for the alkylation of a pseudoephedrine-derived oxazolidine of 4-methyl-1H-imidazole-5-carboxaldehyde are not extensively documented in readily available literature, the general applicability of this method is well-established for a wide range of aldehydes.
Another powerful method utilizes N-sulfinyl imines as chiral auxiliaries. The condensation of 4-methyl-1H-imidazole-5-carboxaldehyde with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, yields a chiral N-sulfinyl imine. The subsequent addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the imine double bond occurs with high diastereoselectivity, controlled by the chiral sulfinyl group. The sulfinyl group can then be removed under acidic conditions to afford the chiral primary amine. This method is particularly versatile for the synthesis of a wide array of α-branched chiral amines.
| Auxiliary Type | General Reaction Scheme | Potential Product | Expected Diastereomeric/Enantiomeric Excess |
| Pseudoephedrine | 1. Reaction of 4-methyl-1H-imidazole-5-carboxaldehyde with pseudoephedrine. 2. Diastereoselective alkylation of the resulting chiral oxazolidine. 3. Removal of the auxiliary. | Chiral α-alkylated this compound | High d.e. (>90%) |
| N-sulfinyl imine | 1. Condensation of 4-methyl-1H-imidazole-5-carboxaldehyde with a chiral sulfinamide. 2. Diastereoselective addition of an organometallic reagent. 3. Removal of the sulfinyl group. | Chiral α-substituted this compound | High d.e. (>95%) |
Asymmetric catalysis , particularly asymmetric transfer hydrogenation of imines, represents another viable route. In this approach, the imine formed from 4-methyl-1H-imidazole-5-carboxaldehyde and an amine is reduced to the corresponding amine using a chiral catalyst and a hydrogen source. Chiral ruthenium and rhodium complexes are often effective catalysts for this transformation, capable of delivering high enantioselectivities. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high stereocontrol.
Detailed research findings on the direct application of these stereoselective methods to this compound are not widespread in publicly accessible literature, however, the principles are well-established in organic synthesis. The synthesis of structurally similar compounds, such as chiral histamine (B1213489) analogs, has been successfully achieved with high stereoselectivity, demonstrating the feasibility of these approaches. For example, the synthesis of (αR, βS)-α,β-dimethylhistamine, a potent and selective histamine H3 receptor agonist, highlights the successful control of stereochemistry in related imidazole-containing structures.
The table below outlines hypothetical stereoselective transformations for the synthesis of chiral derivatives of this compound based on established methodologies.
| Starting Material | Chiral Reagent/Catalyst | Reaction Type | Product | Reported/Expected Stereoselectivity |
| 4-methyl-1H-imidazole-5-carboxaldehyde | (R)-tert-butanesulfinamide, then RMgX | Addition to N-sulfinyl imine | (R)-α-R-(4-methyl-1H-imidazol-5-yl)methanamine | High d.e. |
| Imine of 4-methyl-1H-imidazole-5-carboxaldehyde | Chiral Ru-diamine complex, HCOOH/NEt₃ | Asymmetric Transfer Hydrogenation | Chiral this compound derivative | High e.e. |
| 4-methyl-1H-imidazole-5-carboxaldehyde | (1S,2S)-Pseudoephedrine, then RLi | Diastereoselective alkylation via chiral oxazolidine | Chiral α-R-(4-methyl-1H-imidazol-5-yl)methanamine | High d.e. |
Intrinsic Chemical Reactivity and Mechanistic Insights into 4 Methyl 1h Imidazol 5 Yl Methanamine
Tautomeric Equilibria and Isomeric Control
Tautomerism is a fundamental aspect of the chemistry of Schiff bases derived from (4-methyl-1H-imidazol-5-yl)methanamine. The equilibrium between different tautomeric forms, specifically aldimine and ketimine structures, is subject to precise control by the substitution pattern on the imidazole (B134444) ring.
Schiff base condensates involving this compound can exist in two tautomeric forms: aldimine and ketimine. These forms are in equilibrium, and the position of this equilibrium is dictated by the synthetic route and reaction conditions. The formation of these tautomers can be achieved through two primary synthetic pathways nih.gov:
Method A (leading to Aldimine): The condensation of the corresponding imidazole aldehyde (5-methyl-4-imidazole carboxaldehyde) with an amino acid anion (H₂N-CH(R)CO₂⁻) primarily yields the aldimine tautomer, Im-CH=N-CH(R)CO₂⁻.
Method B (leading to Ketimine): The reaction of this compound (also known as 5-methylimidazole-4-methanamine) with a 2-oxocarboxylate anion (R-C(O)CO₂⁻) yields the isomeric ketimine tautomer, Im-CH₂-N=C(R)CO₂⁻. nih.govnih.gov
These reactions are often studied by isolating the resulting Schiff bases as stable metal complexes, for instance, with nickel(II). nih.gov The distinct structures of the aldimine and ketimine tautomers are crucial for their subsequent reactivity.
| Tautomer | General Structure | Typical Synthesis Reactants |
|---|---|---|
| Aldimine | Im-CH=N-CH(R)CO₂⁻ | 5-methyl-4-imidazole carboxaldehyde + Amino Acid |
| Ketimine | Im-CH₂-N=C(R)CO₂⁻ | This compound + 2-Oxocarboxylate |
Research demonstrates that the position of substituents on the imidazole ring exerts significant control over the aldimine-ketimine equilibrium. nih.gov A comparative study between 2-substituted and 4-substituted imidazoles reveals a stark difference in tautomer stability.
For 4-substituted imidazoles, such as in the Schiff bases derived from this compound, both the aldimine and the ketimine complexes can be isolated as distinct, stable products. nih.gov Under typical experimental conditions, there is no evidence of a dynamic equilibrium between these two forms. The aldimine complexes are characteristically blue, while the corresponding ketimine tautomers are green. nih.gov
In sharp contrast, Schiff bases derived from 2-substituted imidazoles exhibit a facile equilibrium between the aldimine and ketimine tautomers. In these cases, the ketimine form is the thermodynamically favored product. nih.gov This isomeric control highlights the subtle but powerful influence of substituent placement on the electronic and steric properties of the imidazole ring, which ultimately dictates the stability of the resulting Schiff base tautomers.
| Imidazole Substitution Pattern | Observed Tautomeric Behavior | Thermodynamic Preference |
|---|---|---|
| 4-Substituted (e.g., from this compound) | Aldimine and Ketimine forms are stable and isolable; no observed equilibrium. nih.gov | N/A (Kinetically controlled products) |
| 2-Substituted | Facile equilibrium exists between aldimine and ketimine forms. nih.gov | Ketimine form is thermodynamically favored. nih.gov |
Reaction Mechanisms involving Metal Ions and Amino Acid Analogs
The reactions of this compound provide valuable mechanistic insights that are relevant to biological systems, particularly enzymatic reactions involving amino acid transformations.
The condensation reaction to form a Schiff base is a cornerstone of the reactivity of this compound with carbonyl compounds. The mechanism involves the nucleophilic attack of the primary amine group on the carbonyl carbon of a 2-oxocarboxylate (an amino acid analog). This is followed by a dehydration step to form the characteristic C=N imine bond of the ketimine. ijacskros.com The presence of metal ions, such as Ni(II), is crucial for stabilizing the Schiff base product, allowing for its isolation and characterization. nih.gov The metal ion coordinates to the ligand, often forming a neutral complex like NiL₂, which facilitates structural analysis via techniques such as single-crystal X-ray determination. nih.gov
The aldimine-ketimine tautomerism observed in Schiff bases of this compound serves as a fundamental model for the mechanism of pyridoxal-5'-phosphate (PLP)-dependent enzymes. rsc.orgnih.gov PLP is a versatile cofactor in a vast number of enzymatic reactions involving amino acids. nih.govnih.gov
The enzymatic cycle typically begins with the formation of an aldimine (internal Schiff base) between PLP and a lysine (B10760008) residue in the enzyme's active site. An incoming amino acid substrate displaces the lysine to form a new aldimine (external Schiff base) with the PLP. This is followed by a tautomeric shift to a ketimine intermediate, a critical step that weakens the bonds around the amino acid's α-carbon. This ketimine intermediate is the branching point for various transformations like transamination, decarboxylation, and racemization. The study of model systems using this compound provides a clearer understanding of the fundamental chemical principles—such as tautomeric equilibria and the electronic influence of the heterocyclic ring—that underpin the catalytic power of these enzymes.
Racemization is the process of converting an optically active compound into an optically inactive, or racemic, form. wikipedia.org Tautomerism can provide a low-energy mechanistic pathway for the racemization of chiral centers. manchester.ac.uk In the context of Schiff bases formed from amino acids, the α-carbon is a stereogenic center.
The interconversion between the aldimine and ketimine tautomers proceeds through an intermediate carbanion, which is stabilized by resonance. The formation of this planar, achiral intermediate at the α-carbon allows for reprotonation to occur from either face of the molecule. wikipedia.org This non-stereospecific protonation results in an equal probability of forming either the R or S enantiomer, leading to racemization of the chiral center. wikipedia.org The aldimine tautomers derived from 4-substituted imidazoles can possess multiple stereogenic centers, including the metal center (if present) and the α-carbon atoms, making the study of these systems particularly relevant for understanding the factors that control stereochemical integrity. nih.gov
In-depth Analysis of this compound's Reactivity within Coordination Complexes Remains an Area for Future Research
For instance, metal complexes featuring histamine (B1213489) and its derivatives have been studied for their structural diversity and stability. Similarly, the catalytic applications of metal-NHC complexes in a wide array of organic transformations, such as cross-coupling reactions and C-H activation, are well-established. In these cases, the imidazole-based ligand is crucial for the complex's catalytic efficacy, but it typically remains unchanged during the reaction, acting as a supporting scaffold for the reactive metal center.
However, the specific reactivity of the coordinated this compound ligand—such as its susceptibility to oxidation, reduction, participation in intramolecular reactions, or its potential to act as a non-innocent ligand by actively participating in reactions at the metal center—remains an underexplored area of chemical research. Mechanistic insights into how the coordination to a metal ion might alter the reactivity of the imidazole ring or the aminomethyl side chain of this particular ligand are not present in the current body of scientific literature.
Consequently, a detailed discussion, including research findings and data tables on the ligand reactivity of this compound within coordination environments, cannot be provided at this time. This highlights a promising avenue for future research in the field of inorganic and organometallic chemistry, which could uncover novel reaction pathways and catalytic applications for complexes of this versatile ligand.
Advanced Coordination Chemistry of 4 Methyl 1h Imidazol 5 Yl Methanamine As a Ligand
Ligand Design Principles and Coordination Motifs
The design of ligands is a fundamental aspect of coordination chemistry, dictating the structure, reactivity, and properties of the resulting metal complexes. (4-methyl-1H-imidazol-5-yl)methanamine possesses inherent characteristics that make it an intriguing building block for coordination compounds.
Denticity and Donor Atom Characteristics of this compound
This compound is capable of acting as a bidentate ligand. This means it can bind to a central metal ion through two donor atoms simultaneously. The potential donor sites in this molecule are the nitrogen atom of the amino group (-NH2) and one of the nitrogen atoms of the imidazole (B134444) ring. The imidazole ring itself contains two nitrogen atoms; the pyrrole-type nitrogen (N-H) is generally less available for coordination as its lone pair is involved in the aromatic sextet of the ring. The pyridine-type nitrogen, on the other hand, has a readily available lone pair of electrons in an sp2 hybrid orbital, making it a good coordination site.
The combination of a "soft" amine nitrogen and a "borderline" imidazole nitrogen donor atom allows this ligand to form stable chelate rings with a variety of transition metal ions. The formation of a five-membered chelate ring upon coordination is entropically favored and contributes to the stability of the resulting metal complex.
Geometric and Electronic Factors Influencing Metal Coordination
Several geometric and electronic factors associated with this compound influence its coordination to metal centers. The spatial arrangement of the donor atoms dictates the geometry of the resulting complex. The flexibility of the aminomethyl side chain allows for some adaptability in the bite angle of the ligand, which can accommodate the preferred coordination geometries of different metal ions.
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various synthetic routes, leading to discrete coordination compounds. The characterization of these complexes is crucial for understanding their structure and properties.
Preparation of Discrete Metal-Ligand Complexes (e.g., Nickel(II) Complexes)
The preparation of discrete metal-ligand complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, the synthesis of a Nickel(II) complex can be achieved by reacting this compound (or its hydrochloride salt with the addition of a base) with a Nickel(II) salt, such as nickel(II) chloride hexahydrate or nickel(II) acetate (B1210297) tetrahydrate, in a solvent like methanol (B129727) or ethanol. nih.govchemijournal.com
The stoichiometry of the reactants can be controlled to favor the formation of complexes with different ligand-to-metal ratios, such as [Ni(L)2]X2 or [Ni(L)3]X2, where L represents the this compound ligand and X is the counter-ion from the metal salt. The reaction conditions, including temperature and pH, can also influence the final product. chemijournal.com
Table 1: General Synthetic Parameters for Nickel(II) Complexes
| Parameter | Condition |
| Nickel(II) Salt | NiCl2·6H2O, Ni(OAc)2·4H2O |
| Ligand | This compound |
| Solvent | Methanol, Ethanol |
| Stoichiometry (M:L) | 1:2 or 1:3 |
| Temperature | Room Temperature or Reflux |
Spectroscopic and Crystallographic Characterization of Coordination Compounds
The structural elucidation of the resulting metal complexes is typically carried out using a combination of spectroscopic and crystallographic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the N-H and C-N bonds of the amino group and the imidazole ring upon complexation provide evidence of metal-ligand bond formation.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry. For example, the UV-Vis spectrum of a Nickel(II) complex can help distinguish between octahedral, tetrahedral, or square planar geometries. chemijournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. Changes in the chemical shifts of the ligand's protons upon coordination can be observed.
Table 2: Expected Spectroscopic Data for a Ni(II)-(4-methyl-1H-imidazol-5-yl)methanamine Complex
| Technique | Expected Observation |
| IR Spectroscopy | Shift in ν(N-H) and ν(C-N) bands |
| UV-Vis Spectroscopy | d-d transition bands characteristic of Ni(II) geometry |
| X-ray Crystallography | Determination of bond lengths, angles, and coordination geometry |
Chiral Induction and Stereochemical Control in Metal Coordination
When a chiral ligand coordinates to a metal center, it can induce chirality in the resulting complex. While this compound itself is not chiral, the coordination of multiple ligands to a metal ion can lead to the formation of chiral isomers. For example, in an octahedral complex with two bidentate ligands, cis and trans isomers are possible. The cis isomer is chiral and can exist as a pair of enantiomers (Δ and Λ).
The synthesis of such complexes can lead to a racemic mixture of these enantiomers. The separation of these enantiomers or the stereoselective synthesis of one enantiomer over the other is a significant area of research in coordination chemistry. The principles of chiral induction and stereochemical control are crucial for applications in areas such as asymmetric catalysis and chiral recognition. While specific studies on chiral induction using this compound are not widely reported, the potential for forming chiral metal complexes exists and warrants further investigation.
Supramolecular Architectures and Hydrogen Bonding Interactions in Metal Complexes
The ligand this compound is a versatile building block in coordination chemistry, not only for its ability to form stable mononuclear or polynuclear metal complexes but also for its significant role in directing the self-assembly of these complexes into intricate supramolecular architectures. The resulting structures are governed by a combination of factors including the coordination geometry of the metal ion, the presence of counter-ions, and, crucially, the non-covalent interactions facilitated by the ligand itself, particularly hydrogen bonding.
The structure of this compound features multiple sites capable of participating in hydrogen bonding, acting as both donors and acceptors. This functionality is pivotal in the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The key hydrogen-bonding motifs arise from:
The Imidazole N-H Group: The protonated nitrogen of the imidazole ring is a strong hydrogen bond donor.
The Imine-type Imidazole Nitrogen: The unprotonated, sp²-hybridized nitrogen atom of the imidazole ring possesses a lone pair of electrons, making it an effective hydrogen bond acceptor.
The Primary Amine Group (-CH₂NH₂): The terminal amino group contains two protons that can act as hydrogen bond donors.
Detailed Research Findings
Crystal engineering with imidazole-containing ligands has shown that predictable hydrogen-bonding patterns often emerge. For instance, the N-H···N interaction between imidazole rings is a common and robust motif that leads to the formation of infinite chains or dimeric structures. In the metal complexes of this compound, the aminomethyl arm introduces additional complexity and possibilities for network formation.
The primary amine group can form N-H···X hydrogen bonds, where X can be an acceptor atom from an adjacent ligand, a counter-anion (e.g., Cl⁻, BF₄⁻, ClO₄⁻), or a solvent molecule (e.g., H₂O, DMSO). The flexibility of the methylene (B1212753) linker allows the amine group to orient itself optimally to form these connections, bridging different metal complex units.
Research on analogous structures highlights the importance of these interactions. For example, studies on the crystal structure of (1H-imidazol-4-yl)methanol reveal a two-dimensional network formed through a combination of N-H···O and O-H···N hydrogen bonds. nih.gov Similarly, the structure of 2-(1H-imidazol-4-yl)ethanaminium chloride demonstrates how cations and anions are linked via N-H···N and N-H···Cl hydrogen bonds to create a two-dimensional network, which is further extended into a three-dimensional structure by weaker C-H···Cl interactions. researchgate.net These examples underscore the powerful directing influence of hydrogen bonds originating from the imidazole core and its functional groups.
The self-assembly of mononuclear species through hydrogen bonding can lead to diverse architectures such as 1D tapes or 2D sheets. researchgate.net These extended structures are not solely dependent on the ligand but are also influenced by the choice of counter-ion and the presence of lattice water molecules, which can act as bridges, linking different chains or layers into a more complex 3D architecture. researchgate.net
The table below summarizes the potential hydrogen bonding sites of the this compound ligand.
| Functional Group | Atom/Group | Role in Hydrogen Bonding |
| Imidazole Ring | N-H | Donor |
| Imidazole Ring | N (lone pair) | Acceptor |
| Methanamine | -NH₂ | Donor |
The geometric parameters of these hydrogen bonds are critical for the stability of the resulting supramolecular frameworks. The following table provides representative data for hydrogen bond types commonly observed in the crystal structures of metal complexes with imidazole-based ligands, based on findings from related compounds.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |
| N-H (imidazole) | H | N (imidazole) | ~2.90 | ~2.00 | ~170 |
| N-H (imidazole) | H | O (water/anion) | ~2.85 | ~1.95 | ~165 |
| N-H (amine) | H | N (imidazole) | ~3.10 | ~2.20 | ~160 |
| N-H (amine) | H | O (water/anion) | ~3.00 | ~2.10 | ~165 |
| N-H (amine) | H | Cl (anion) | ~3.20 | ~2.30 | ~175 |
| O-H (water) | H | N (imidazole) | ~2.75 | ~1.80 | ~170 |
Note: The values presented are typical and can vary depending on the specific metal, counter-ion, and crystal packing forces.
Applications in Advanced Materials and Catalysis
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF.
A thorough search of scientific databases reveals no specific reports on the design and synthesis of Metal-Organic Frameworks utilizing (4-methyl-1H-imidazol-5-yl)methanamine as a primary or secondary organic linker. The bifunctional nature of this molecule, containing both a primary amine and an imidazole (B134444) ring, theoretically makes it a suitable candidate for constructing novel MOF architectures. The imidazole moiety can coordinate to metal centers, while the methanamine group could either coordinate to another metal center or be available for post-synthetic modification. However, no experimental studies have been published to validate this potential.
Given the absence of MOFs synthesized from this compound, there is consequently no research on their application in porous membranes for gas separation. The affinity of imidazole-containing compounds for acidic gases like hydrogen sulfide (B99878) is well-documented in the context of other MOFs. This suggests that if such MOFs were to be synthesized, they might exhibit interesting properties for H₂S removal. At present, this remains a hypothetical application without empirical support.
The relationship between the structure of a MOF and its properties is a fundamental aspect of materials science. Without any synthesized MOFs incorporating this compound, it is not possible to discuss the structure-property relationships in such systems. Future research would be needed to explore how the specific geometry and electronic properties of this linker would influence the porosity, stability, and adsorptive or catalytic behavior of a resulting MOF.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (4-methyl-1H-imidazol-5-yl)methanamine. Methods such as Density Functional Theory (DFT) and various semi-empirical molecular orbital methods are employed to determine its electronic structure and energetics. researchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govripublication.com For imidazole (B134444) derivatives, the HOMO is typically distributed over the π-system of the imidazole ring, while the LUMO is also associated with the ring's π* orbitals. The presence of the methyl and methanamine substituents influences the energy levels and distribution of these frontier orbitals.
Calculations also yield other important electronic properties such as the dipole moment, which provides insight into the molecule's polarity, and Mulliken charges, which describe the partial charge distribution on each atom. ripublication.com These properties are essential for understanding intermolecular interactions and the molecule's behavior in different solvent environments.
Table 1: Calculated Electronic Properties of Imidazole Derivatives (Illustrative) Note: The following data is illustrative for typical imidazole derivatives and not specific to this compound. Calculations are often performed using DFT methods like B3LYP with a basis set such as 6-311G+(d,p). nih.gov
| Property | Typical Calculated Value | Significance |
| HOMO Energy | ~ -6.0 to -7.0 eV | Electron-donating ability |
| LUMO Energy | ~ -1.0 to 0.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.0 to 7.0 eV | Chemical stability, reactivity |
| Dipole Moment | ~ 3.0 to 5.0 Debye | Polarity, solubility |
Molecular Modeling of Tautomeric Equilibria and Conformational Landscapes
The imidazole ring of this compound can exist in different tautomeric forms. Specifically, the proton on one of the ring nitrogen atoms can migrate to the other nitrogen, leading to two distinct tautomers: this compound and (5-methyl-1H-imidazol-4-yl)methanamine. Computational methods can predict the relative stability of these tautomers by calculating their Gibbs free energies. nih.gov The equilibrium ratio is influenced by electronic effects of the substituents and interactions with the surrounding medium (e.g., solvent). nih.govnih.gov Studies on similar methylimidazoles have shown that a combination of quantum mechanical calculations and molecular dynamics simulations can yield tautomer ratios that agree well with experimental results. nih.gov
Furthermore, the methanamine side chain introduces conformational flexibility. Rotation around the single bonds (C-C and C-N) gives rise to various conformers. Molecular modeling techniques, including conformational searches using molecular mechanics or quantum chemical methods, are used to identify the most stable conformers and the energy barriers between them. nih.govmdpi.com The conformational landscape reveals the preferred spatial arrangements of the molecule, which is crucial for understanding its interactions with biological targets or other molecules. mdpi.com
Computational Insights into Reaction Mechanisms and Transition States
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. rsc.org For this compound, potential reactions include nucleophilic substitution at the amino group, electrophilic substitution on the imidazole ring, and reactions involving the ring nitrogen atoms.
Theoretical calculations can map out the potential energy surface for a given reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. mdpi.com For example, in a reaction involving nucleophilic attack by the methanamine group, quantum chemical calculations can model the approach of the electrophile, the formation of the new bond, and any subsequent bond-breaking events. These studies provide a detailed, step-by-step picture of the reaction pathway that is often difficult to obtain experimentally. mdpi.com
Prediction of Ligand-Metal Interactions and Coordination Geometries
The nitrogen atoms of both the imidazole ring and the methanamine group in this compound can act as electron-pair donors, making the molecule an effective ligand for metal ions. researchgate.net Imidazole and its derivatives are known to form stable complexes with a wide range of transition metals. nih.gov
Table 2: Common Coordination Geometries in Transition Metal Complexes
| Coordination Number | Geometry | Typical Metal Ions |
| 2 | Linear | Ag(I), Au(I), Cu(I) |
| 4 | Tetrahedral | Co(II), Zn(II), Mn(II) |
| 4 | Square Planar | Ni(II), Pd(II), Pt(II), Cu(II) |
| 5 | Trigonal Bipyramidal | Fe(II), Co(II), Cu(II) |
| 6 | Octahedral | Cr(III), Fe(III), Co(III), Ni(II) |
Future Directions and Perspectives in 4 Methyl 1h Imidazol 5 Yl Methanamine Research
Development of Novel Synthetic Routes and Functionalization Strategies
The future of (4-methyl-1H-imidazol-5-yl)methanamine research is intrinsically linked to the development of more efficient and versatile synthetic pathways. While classical methods for imidazole (B134444) synthesis, such as the Debus or Radziszewski reactions, provide a basis, future efforts will likely focus on modern catalytic and multicomponent reactions to afford greater control and diversity. pharmaguideline.comnih.gov
Novel Synthetic Routes:
Future synthetic strategies are expected to move towards more atom-economical and environmentally benign processes. numberanalytics.com The development of one-pot syntheses and flow chemistry approaches could significantly streamline the production of this compound and its derivatives. The use of microwave-assisted organic synthesis could also offer a pathway to reduced reaction times and improved yields. biomedpharmajournal.org
| Synthetic Approach | Potential Advantages | Key Areas for Development |
| Catalytic C-H Activation | Direct functionalization of the imidazole core, high atom economy. | Regioselective catalysts for the C-2 and N-1 positions. |
| Multicomponent Reactions | Rapid assembly of complex derivatives from simple starting materials. | Design of new reaction cascades to introduce diverse functional groups. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions for continuous production. |
| Enzymatic Synthesis | High selectivity and mild reaction conditions. | Identification and engineering of enzymes for imidazole synthesis. |
Functionalization Strategies:
The functionalization of the this compound scaffold is another critical area for future research. The imidazole ring offers multiple sites for modification, including the N-1 and N-3 positions, the C-2 position, and the methyl and methanamine substituents. nih.gov Future strategies will likely focus on regioselective functionalization to tailor the compound's properties for specific applications. For instance, N-alkylation or N-arylation can modulate the electronic properties and steric hindrance of the molecule. nih.gov The methanamine group also provides a handle for further derivatization, such as acylation or reductive amination, to create a library of novel compounds. biomedpharmajournal.org
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is not yet fully understood, presenting a fertile ground for fundamental chemical research. The interplay between the imidazole core and the methanamine side chain is expected to give rise to unique reactivity patterns.
Future studies should investigate the compound's behavior in various reaction types, including:
Coordination Chemistry: The two nitrogen atoms of the imidazole ring and the nitrogen of the methanamine group make this compound a potentially versatile ligand for a wide range of metal ions. researchgate.net The exploration of its coordination chemistry could lead to the discovery of novel catalysts and functional materials. rsc.org
Organocatalysis: Imidazole derivatives have been explored as organocatalysts. Future research could investigate the potential of this compound and its derivatives to catalyze various organic transformations.
Supramolecular Chemistry: The ability of the imidazole ring to participate in hydrogen bonding and π-π stacking interactions makes it an excellent building block for supramolecular assemblies. mdpi.com Investigating the self-assembly of this compound could lead to the development of new functional materials with applications in sensing and molecular recognition.
The amphoteric nature of the imidazole ring, being both acidic and basic, adds another layer of complexity and opportunity to its reactivity. youtube.com
Advanced Materials Science: Beyond Current MOF Applications
While imidazole derivatives are well-known for their role as linkers in the synthesis of Metal-Organic Frameworks (MOFs), the potential applications of this compound in materials science extend far beyond this. researchgate.netrsc.org
Potential Applications in Advanced Materials:
| Material Type | Potential Role of this compound | Prospective Applications |
| Conducting Polymers | As a monomer or a dopant to introduce nitrogen functionalities. | Organic electronics, sensors, and energy storage devices. |
| Corrosion Inhibitors | Adsorption onto metal surfaces to form a protective layer. | Protection of metals in various industrial environments. ijpsjournal.com |
| Ionic Liquids | As a cation precursor after quaternization of the imidazole nitrogen. | Green solvents, electrolytes, and catalysts. lifechemicals.com |
| Functionalized Surfaces | Covalent attachment to surfaces to modify their properties. | Biocompatible coatings, sensors, and catalytic surfaces. numberanalytics.com |
Future research should focus on incorporating this compound into these and other advanced materials to explore and optimize their performance. The ability to tune the properties of the molecule through functionalization will be key to unlocking its full potential in this area.
Fundamental Understanding of Biomimetic Chemical Processes
The imidazole ring is a key component of the amino acid histidine, which plays a crucial role in a vast array of biological processes, including enzymatic catalysis and metal ion coordination in metalloproteins. lifechemicals.comresearchgate.net This makes this compound an attractive model compound for studying fundamental biomimetic chemical processes.
Future research in this area could focus on:
Mimicking Enzyme Active Sites: The synthesis of metal complexes with this compound as a ligand to model the active sites of metalloenzymes. This could provide insights into reaction mechanisms and inspire the design of new artificial enzymes.
Proton Transfer Mechanisms: The imidazole ring is known to facilitate proton transfer in biological systems. Studying the proton shuttling capabilities of this compound could enhance our understanding of these fundamental processes.
Molecular Recognition: Investigating the interactions of this compound with biomolecules, such as proteins and nucleic acids, could lead to the development of new molecular probes and therapeutic agents.
By leveraging the structural and functional similarities to biological systems, researchers can gain a deeper understanding of complex biochemical reactions and pave the way for new bio-inspired technologies.
Q & A
Q. What are the common synthetic routes for (4-methyl-1H-imidazol-5-yl)methanamine and its derivatives?
The compound is typically synthesized via condensation reactions. For example, derivatives like 4-[(2-aminoethyl)thiomethyl]-5-methylimidazole are prepared by reacting 4-methylimidazole with thiol-containing reagents under basic conditions, followed by purification via recrystallization or column chromatography . Another approach involves amidine-ketone cyclization under transition-metal-free conditions to form imidazolone intermediates, which can be further functionalized .
Q. What analytical techniques are recommended for confirming the structure of this compound?
Key methods include:
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves tautomeric forms and hydrogen-bonding networks .
- NMR spectroscopy : - and -NMR identify substituent positions and tautomerism. For example, the methyl group at C4 appears as a singlet (~2.3 ppm) in -NMR .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 126.1 for the base compound) .
Q. How should this compound derivatives be stored to ensure stability?
Derivatives like 4-methyl-5-hydroxymethylimidazole hydrochloride are hygroscopic and require storage in airtight containers with desiccants at 2–8°C. Moisture content should be ≤0.5% to prevent decomposition .
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis of chiral derivatives of this compound?
Racemization often occurs during alkylation or amidination. Strategies include:
- Using chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates.
- Low-temperature reactions (<0°C) to slow epimerization.
- Enantioselective chromatography (e.g., Chiralpak® columns) for purification .
Q. How do solvent choice and pH affect the tautomeric equilibrium of this compound in solution?
The compound exists in a 1H/3H-imidazole tautomeric equilibrium. In DMSO-d, the 1H-tautomer dominates (90%), while in CDCl, the 3H-form is favored (~70%). Adjusting pH to acidic conditions (pH < 4) stabilizes the protonated form, simplifying NMR interpretation .
Q. How can researchers address discrepancies in spectroscopic data when characterizing derivatives?
Conflicting NMR or IR data may arise from tautomerism, solvent effects, or impurities. Solutions include:
- Cross-validating with X-ray structures (using SHELX or ORTEP-III ).
- Performing variable-temperature NMR to observe dynamic equilibria.
- Using LC-MS to identify trace byproducts (e.g., oxidation products from thioether derivatives ).
Data Contradictions and Methodological Challenges
Q. Why do synthetic yields vary across studies for the same derivative?
Yield discrepancies (e.g., 60–85% for 4-methyl-5-hydroxymethylimidazole hydrochloride) stem from:
Q. How reliable are computational models for predicting the bioactivity of this compound derivatives?
While docking studies (e.g., against histamine receptors) provide initial insights, experimental validation is critical. For instance, 4-methylhistamine derivatives show H2/H4 receptor selectivity in vitro, but SAR models must account for tautomer-specific binding .
Applications in Drug Development
Q. What role do this compound derivatives play in protease inhibitor design?
The scaffold serves as a core structure in NNRTIs (non-nucleoside reverse transcriptase inhibitors). For example, 5-aryloxyimidazole derivatives exhibit sub-micromolar activity against HIV-1 by targeting allosteric binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
